5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. The presence of a methyl group at the 5-position and a phenyl group at the 3-position further defines its structure. Compounds of this nature are of significant interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the reaction of a substituted pyrrole with a suitable pyrimidine precursor under acidic or basic conditions can yield the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar fused ring system and have been studied for their kinase inhibitory activities.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also contain a pyrimidine ring and have shown potential as PARP-1 inhibitors.
Uniqueness
5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple kinases and induce apoptosis makes it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C13H11N3O2 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H11N3O2/c1-15-8-7-10-11(15)12(17)16(13(18)14-10)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,18) |
InChI Key |
LZXORCZULSMAHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.